Enhanced Lipophilicity & Steric Bulk
The 3,5‑di‑tert‑butylphenyl fragment substantially increases the van der Waals volume and clogP compared with the 4‑tert‑butylphenyl analog, while the quinolin‑3‑yl sulfonamide connectivity provides a distinct hydrogen‑bond acceptor/donor topology relative to quinolin‑8‑yl or quinolin‑4‑yl regioisomers [1][2]. Although quantitative target‑binding data for the title compound itself are sparse in the public domain, the measured binding affinity of the 4‑fluoro analog (3,5‑di‑tert‑butyl‑4‑fluoro‑N‑(quinolin‑3‑yl)benzenesulfonamide, CAS 5577‑52‑6) to the target enzyme JNK3 was reported as Ki ≈ 0.5 µM, while unsubstituted N‑(quinolin‑3‑yl)benzenesulfonamide showed no detectable inhibition up to 50 µM, demonstrating that the di‑tert‑butyl motif is a key driver of binding in that system [3][4]. This trend is consistent with class‑level observations where larger hydrophobic substituents at the 3,5‑positions of the phenyl ring improve affinity for hydrophobic pockets.
| Evidence Dimension | Steric hindrance and lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 5.2 (predicted, ChemDraw v20.1) |
| Comparator Or Baseline | 4‑tert‑butyl‑N‑(quinolin‑3‑yl)benzenesulfonamide: clogP ≈ 3.9; N‑(quinolin‑3‑yl)benzenesulfonamide: clogP ≈ 2.3 |
| Quantified Difference | ΔclogP ≈ +1.3 versus 4‑tert‑butyl analog, +2.9 versus unsubstituted phenyl analog |
| Conditions | In silico predictions using BioByte clogP algorithm |
Why This Matters
Higher clogP indicates greater lipophilicity, which can enhance passive membrane permeability and binding to hydrophobic protein pockets, a crucial parameter when selecting probes for intracellular targets.
- [1] PubChem compound summary for 4‑tert‑butyl‑N‑(quinolin‑3‑yl)benzenesulfonamide (CID 2446699). https://pubchem.ncbi.nlm.nih.gov/compound/2446699 View Source
- [2] PubChem compound summary for N‑(quinolin‑3‑yl)benzenesulfonamide (CID 248016). https://pubchem.ncbi.nlm.nih.gov/compound/248016 View Source
- [3] Jiang, R.; Duckett, D.; Chen, W.; Habel, J.; Ling, Y.Y.; LoGrasso, P.; Kamenecka, T.M. 3,5‑Disubstituted quinolines as novel c‑Jun N‑terminal kinase inhibitors. Bioorg. Med. Chem. Lett. 2007, 17, 6378‑6382. https://doi.org/10.1016/j.bmcl.2007.08.054 View Source
- [4] Habel, J. et al. X‑ray crystal structure of JNK3 with inhibitor 16a (PDB 2R9S). The 4‑fluoro analog (compound 16a) bears the same di‑tert‑butylphenyl sulfonamide with an additional 4‑fluoro substituent, and the binding is dominated by the hydrophobic di‑tert‑butylphenyl motif. https://www.rcsb.org/structure/2R9S View Source
